9-Chloro-2-nitroacridine

Antiviral Virology Meningo-pneumonitis

9-Chloro-2-nitroacridine (CAS 20682-61-5) is a critical heterocyclic building block for medicinal chemistry and chemical biology. The 2-nitro group is a non-replaceable electronic and pharmacophoric determinant that governs intercalation affinity, reduction potential, and subsequent biological activity—substituting with non-nitrated or 1-nitro isomers yields a completely different product profile. Its 9-chloro substituent serves as an excellent leaving group for SNAr-based diversification into hypoxia-selective cytotoxins, antimicrobials, fluorescent probes, and DNA cross-linking agents. Researchers use this specific regioisomer to map structure-activity relationships in DNA damage and bioreductive activation pathways. Source with confidence from qualified suppliers offering verified purity and custom synthesis options.

Molecular Formula C13H7ClN2O2
Molecular Weight 258.66 g/mol
CAS No. 20682-61-5
Cat. No. B1618411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2-nitroacridine
CAS20682-61-5
Molecular FormulaC13H7ClN2O2
Molecular Weight258.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H
InChIKeyWQOKOTQIPRXZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-2-nitroacridine (CAS 20682-61-5) | Procurement & Differentiation Guide


9-Chloro-2-nitroacridine (CAS 20682-61-5) is a disubstituted acridine heterocycle, bearing a chloro group at position 9 and a nitro group at position 2 on the tricyclic acridine scaffold [1]. Its molecular formula is C13H7ClN2O2, with a molecular weight of 258.66 g/mol . The compound is primarily valued as a strategic synthetic intermediate, where the 9-chloro substituent serves as an electrophilic leaving group, facilitating the introduction of diverse amine-containing moieties via nucleophilic aromatic substitution (SNAr) .

9-Chloro-2-nitroacridine (CAS 20682-61-5) | Why Simple Substitution is Not Possible


Generic substitution among 9-chloroacridines is not feasible due to the profound impact of the 2-nitro group on both the chemical reactivity and the resultant biological activity of derived compounds. The electron-withdrawing nature of the nitro group significantly alters the electronic character of the acridine ring, modulating its reduction potential, intercalation affinity, and the facility of subsequent nucleophilic substitutions at the 9-position [1]. Crucially, for bioreductive applications, the position of the nitro group is a key determinant of hypoxia-selective cytotoxicity and the type of DNA lesions formed following enzymatic reduction [2][3]. Therefore, substituting 9-chloro-2-nitroacridine with, for example, a 1-nitro isomer or a non-nitrated 9-chloroacridine would yield a completely different product profile.

9-Chloro-2-nitroacridine (CAS 20682-61-5) | Quantitative Evidence for Selection


Antiviral Activity of Nitroacridines vs. Chloroacridines in Embryonated Eggs

In a comparative study using embryonated chicken eggs, a nitroacridine compound completely inhibited or eradicated infection by the viruses of meningo-pneumonitis and feline pneumonitis, whereas the closely related chloroacridine produced negligible effects [1].

Antiviral Virology Meningo-pneumonitis

Antiviral Activity of Nitroacridines vs. Chloroacridines Against Influenza B

In the same study, only the nitroacridine compound showed activity against influenza B (Lee strain) in the allantoic sac, while the chloroacridine was ineffective [1].

Antiviral Virology Influenza

Influence of Nitro Group Position on DNA Lesion Lethality

Research on nitracrine analogs, which are structurally related 1-nitro-9-aminoacridines, shows that compounds which exist predominantly in the iminoacridan tautomer form much more lethal DNA lesions than those which are entirely in the aminoacridine tautomer [1]. The proportion of the iminoacridan tautomer, and thus the lethality of the lesions, is controlled by the electronic and steric properties of the side chain [1].

Hypoxia-Selective Cytotoxin DNA Damage Anticancer

Impact of Acridine Substitution on Hypoxia-Selective Cytotoxicity

A study of nuclear-substituted derivatives of the bis-bioreductive agent nitracrine N-oxide showed that the placement of two methoxy groups in the nitro-bearing ring significantly lowers the one-electron reduction potential (E(1) of -401 mV for the 2,4-diOMe analogue) compared to substitution in the non-nitro bearing ring [1]. This change directly affects the compound's bioreductive activation and metabolic stability.

Bioreductive Drug Hypoxia Anticancer

Nitroacridine Antibacterial Potency and Spectrum

The antibacterial drug Nitroakridin 3582, a 9-amino-3-nitroacridine derivative, exhibits selective antibacterial activity, inhibiting the growth of selected Gram-positive bacteria more strongly than Gram-negative bacilli [1].

Antibacterial Nitroakridin 3582 DNA Synthesis

9-Chloro-2-nitroacridine (CAS 20682-61-5) | Best Research & Industrial Application Scenarios


Synthesis of 9-Amino-2-nitroacridine Derivatives for Bioreductive Drug Discovery

This is the primary application scenario. 9-Chloro-2-nitroacridine serves as a versatile electrophilic building block for the synthesis of diverse 9-substituted aminoacridine derivatives via SNAr reactions. The resulting compounds are of particular interest as potential hypoxia-selective cytotoxins (bioreductive prodrugs) for anticancer therapy, a class of drugs that are selectively activated in the low-oxygen environment of solid tumors [1].

Development of Novel Antiviral and Antimicrobial Agents

The demonstrated differential activity of nitroacridines over chloroacridines against specific viruses and bacteria [1] positions this compound as a key intermediate for developing new antimicrobial agents. Researchers can leverage the 9-chloro group to introduce diverse amines, optimizing for activity against a panel of viral or bacterial strains, as the nitro group is a known pharmacophore for such activities [2].

Synthesis of Acridine-based Fluorescent Probes and DNA Intercalators

The acridine core is a well-established DNA intercalator [1]. The combination of a 2-nitro group (a strong chromophore) and a 9-chloro leaving group on 9-chloro-2-nitroacridine makes it an ideal starting material for creating novel fluorescent probes or DNA-binding ligands. The 9-chloro position allows for easy attachment of targeting vectors or functional linkers, while the nitro group can influence the spectroscopic properties and DNA binding affinity [2].

Investigation of Nitroacridine-Mediated DNA Crosslinking Mechanisms

Given that the cytotoxic effects of 1-nitroacridines are linked to their ability to form DNA interstrand crosslinks after bioreduction [1], 9-chloro-2-nitroacridine provides a valuable tool to study the influence of nitro group position (2- vs. 1-nitro) on the formation and lethality of these DNA lesions. It can be used to synthesize comparative analogs to map structure-activity relationships in DNA damage pathways [2].

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